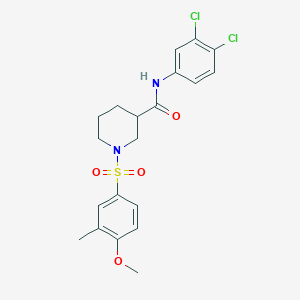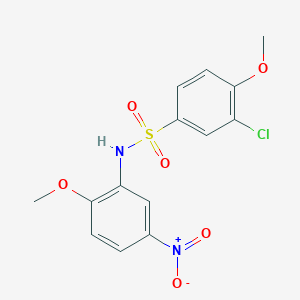![molecular formula C22H18N4 B4172769 4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4172769.png)
4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Descripción general
Descripción
4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole ring, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole intermediate.
Attachment of the Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or benzimidazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole derivatives: These compounds have similar structures but with different substituents on the pyridine or benzimidazole rings.
Other pyrimido[1,2-a]benzimidazoles: Compounds with variations in the fused ring systems or different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, a benzimidazole ring, and a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-2-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-15-7-2-3-9-17(15)21-13-19(16-8-6-12-23-14-16)25-22-24-18-10-4-5-11-20(18)26(21)22/h2-14,21H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCJMAQTZMWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate](/img/structure/B4172699.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4172702.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)
![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4172741.png)
![N-{4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]phenyl}-N-methylacetamide ethanedioate (salt)](/img/structure/B4172745.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4172751.png)
![7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4172758.png)

![2-(2-{4-[3-(2-acetylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4172776.png)

